3-{1-[(E)-2-phenylethenesulfonyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
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Overview
Description
This compound is a synthetic molecule with a complex structure. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals . The molecule also includes a phenylethenesulfonyl group and a tetrahydroquinazoline-2,4-dione moiety .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, featuring a piperidin-4-yl group attached to a phenylethenesulfonyl group, and a tetrahydroquinazoline-2,4-dione moiety . The InChI key is CNOFBGYRMCBVLO-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, compounds with similar structures have been studied. For instance, piperidine derivatives have been involved in various intra- and intermolecular reactions .Scientific Research Applications
Chemical Synthesis and Structural Analysis
- A novel method for the formation of tetrahydroquinolinone derivatives through enamine chemistry showcases the synthesis of complex quinazoline derivatives, which could potentially include compounds similar to the one , highlighting the versatility of these chemical structures in synthetic organic chemistry (Moustafa, Al-Mousawi, & Elnagdi, 2011).
- The luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent are studied, indicating the potential for these compounds in photophysical applications and as fluorescence probes (Gan, Chen, Chang, & Tian, 2003).
- The synthesis of piperidine derivatives with a quinazoline ring system explores their potential as antihypertensive agents, demonstrating the medicinal chemistry applications of such structures (Takai et al., 1986).
Potential Therapeutic Applications
- The evaluation of substituted isoindoline-1,3-dione-4-aminoquinolines for anti-mycobacterial activities shows the therapeutic potential of structurally complex quinazolines, potentially including derivatives similar to the compound of interest, against Mycobacterium tuberculosis (Rani, Viljoen, Johansen, Kremer, & Kumar, 2019).
- Syntheses and antagonist activity studies of bicyclic triazolone and triazine dione derivatives, including piperidine groups, suggest these compounds' utility in designing drugs targeting the serotonin (5-HT2) receptors, indicating potential applications in psychiatric and neurological disorders (Watanabe et al., 1992).
Mechanism of Action
Mode of Action
It is suggested that the compound may interact with its targets through a radical approach . The specifics of these interactions and the resulting changes are subject to further investigation.
Biochemical Pathways
It is suggested that the compound may be involved in formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . The downstream effects of this pathway are yet to be determined.
Action Environment
It is suggested that the pH strongly influences the rate of reaction of similar compounds, which is considerably accelerated at physiological pH . This suggests that environmental factors such as pH may have a significant impact on the action of the compound.
Properties
IUPAC Name |
3-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c25-20-18-8-4-5-9-19(18)22-21(26)24(20)17-10-13-23(14-11-17)29(27,28)15-12-16-6-2-1-3-7-16/h1-3,6-7,12,15,17-19H,4-5,8-11,13-14H2,(H,22,26)/b15-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIRFBXFQKOLCZ-NTCAYCPXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C(=O)N2)C3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2C(C1)C(=O)N(C(=O)N2)C3CCN(CC3)S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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